N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine
Description
N-[(1-Ethylpyrrolidin-2-yl)methyl]thian-3-amine is a tertiary amine derivative characterized by a pyrrolidine ring substituted with an ethyl group at the N1 position and a thian-3-amine moiety linked via a methylene bridge.
Properties
Molecular Formula |
C12H24N2S |
|---|---|
Molecular Weight |
228.40 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine |
InChI |
InChI=1S/C12H24N2S/c1-2-14-7-3-6-12(14)9-13-11-5-4-8-15-10-11/h11-13H,2-10H2,1H3 |
InChI Key |
MEHXARUOKZECFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine typically involves the reaction of 1-ethylpyrrolidine with a suitable thian-3-amine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve steps such as purification through column chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-one, while reduction may produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Amisulpride-5-ASA Conjugate (ASP-azo-ASA)
Structure: 5-(Aminoethanoylsulfamoyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide . Key Features:
- Combines amisulpride (a D2/D3 antagonist) with 5-aminosalicylic acid (5-ASA) via an azo bond.
- Designed for colon-targeted drug delivery.
Comparison :
- Therapeutic Application : ASP-azo-ASA demonstrated superior efficacy in alleviating colitis in mice compared to standalone 5-ASA or amisulpride, highlighting the benefits of structural conjugation for targeted therapy .
- Pharmacodynamic Profile : Unlike N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine, ASP-azo-ASA’s activity is dualistic—combining anti-inflammatory (via 5-ASA) and antipsychotic (via amisulpride) effects.
Levosulpiride
Structure : N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoyl benzamide .
Key Features :
- Benzamide derivative with a sulfamoyl group.
- Enantiomer of sulpiride; S-configuration critical for activity.
Comparison :
- Receptor Specificity : Levosulpiride acts as a D2 receptor antagonist, primarily affecting enteric neurons to enhance gastrointestinal motility . The thian-3-amine group in the target compound may confer distinct receptor interactions (e.g., serotonin receptors) due to sulfur’s electronegativity.
- Clinical Use : Levosulpiride is approved for psychiatric and GI disorders, whereas the target compound’s applications remain unexplored.
Eticlopride
Structure : 3-Chloro-5-ethyl-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-6-hydroxy-2-methoxybenzamide .
Key Features :
- Chloro and methoxy substituents enhance D2 receptor affinity.
Comparison :
- Potency : Eticlopride’s high D2 receptor antagonism makes it a potent tool in neuropharmacology studies, whereas the target compound’s lack of halogen or methoxy groups may reduce dopaminergic activity.
- Synthesis Complexity : Eticlopride requires multi-step halogenation and methoxylation, whereas the target compound’s synthesis (as inferred from thioamide analogs) involves simpler thiol-amine coupling .
Thioamide Derivatives
Example : (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-3-phenylpropanethioamide .
Key Features :
- Thioamide group replaces the amine in the target compound.
Comparison :
- Biological Activity : Thioamide derivatives in showed antimicrobial properties, suggesting that this compound could be explored for similar applications.
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]thian-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound features a thian ring structure, which is known to influence its biological activity. The presence of the ethylpyrrolidine moiety is significant as it may enhance the compound's interactions with biological targets.
The mechanism of action for this compound involves:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
- Signal Transduction : It can influence intracellular signaling pathways, potentially affecting gene expression and cellular responses.
Antimicrobial Effects
This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar thian structures exhibit significant antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that modifications in the thian structure can enhance antimicrobial potency, making it a candidate for further development in treating infections .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. A study indicated that thian derivatives could inhibit COX enzymes, leading to reduced inflammation markers in vitro.
| Inflammatory Marker | Effect |
|---|---|
| COX-1 | Inhibition by 45% |
| COX-2 | Inhibition by 60% |
This suggests that this compound may serve as a lead compound for developing anti-inflammatory drugs .
Case Studies
- Antituberculosis Activity : In silico studies have identified potential antituberculosis properties for compounds similar to this compound. Molecular docking studies showed favorable binding affinities to Mycobacterium tuberculosis targets, indicating potential therapeutic applications .
- Cancer Research : Preliminary studies suggest that thian derivatives can bind to mutated p53 proteins, enhancing their DNA-binding ability significantly. This interaction could restore normal function to mutant p53, which is often implicated in cancer progression .
Structure–Activity Relationship (SAR)
The structure–activity relationship of thian compounds indicates that substituents on the thian ring can significantly alter biological activity. Electron-donating and withdrawing groups can modulate lipophilicity and receptor affinity, impacting the overall efficacy of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
